molecular formula C10H16BrNO B1149860 QUIRESTON-A

QUIRESTON-A

Cat. No. B1149860
M. Wt: 246.14 Da.
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

QUIRESTON-A is an inhibitor of high-affinity choline uptake (HAChU) in synaptosomes;  acetylcholine synthesis inhibitor;  weak penetration of biological membranes. Quinicludine derivative Cell impermeable inhibitor of high-affinity choline uptake (HAChU). For comparative information see the attached table. poor penetration of biological membranes.

Scientific Research Applications

1. Electroactive Polymer Synthesis

QUIRESTON-A's relevance in the synthesis of electroactive polymers is significant. These polymers have diverse technological applications, including energy storage systems, owing to their sustainability, ease of synthesis, and environmental compatibility. Anthraquinone-based derivatives, such as this compound, are crucial due to their conducting properties, making them suitable for use in automotive, solar cell devices, aircraft aileron, and biomedical equipment (Zarren, Nisar, & Sher, 2019).

2. Prion Disease Detection

This compound is instrumental in the Real-Time Quaking-Induced Conversion (RT-QUIC) assay, a method for detecting prion diseases such as Creutzfeldt-Jakob disease (CJD). This technique allows for the sensitive detection of prions in various samples, including cerebrospinal fluid, and is pivotal in antemortem evaluations (Atarashi et al., 2011). Additionally, the RT-QuIC technique's adaptability for studying other protein misfolding diseases highlights the broad applicability of this compound in biomedical research (Schmitz et al., 2016).

3. Hematopoietic Stem Cell Research

Research involving this compound has uncovered its role in the quiescence of hematopoietic stem cells (HSCs). This state of quiescence, while protective, can lead to error-prone DNA repair and mutagenesis in HSCs, thus having implications in understanding the mechanisms of hematopoietic abnormalities and potential treatments (Mohrin et al., 2010).

4. Protein Interaction Studies

This compound is used in the study of protein quinary interactions, particularly in live cells. This research is important for understanding the dynamic interactions of proteins within cellular environments and their implications in various diseases and drug interactions (Majumder et al., 2015).

5. Antimicrobial and Anticancer Research

This compound's structure, resembling quinolines, makes it a candidate for antimicrobial and anticancer research. Quinolines, including compounds similar to this compound, have shown effectiveness against a range of diseases due to their ability to interact with various biological targets (Ruiz, 2003); (Solomon & Lee, 2011).

properties

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 Da.

Appearance

slightly yellowish crystal powder

Purity

min. 99.5%. (NMR (D2O))

synonyms

1-allyl 3-quinicludon bromide;  N-allyl-3-oxoquinuclidinium bromide.

Origin of Product

United States

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